REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:19]([O:21][C:22](=[O:25])[CH2:23]Br)[CH3:20]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:23][C:22]([O:21][CH2:19][CH3:20])=[O:25])=[C:5]([N+:10]([O-:12])=[O:11])[CH:4]=1 |f:1.2.3|
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Name
|
|
Quantity
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1.69 g
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Type
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reactant
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Smiles
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COC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
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2.76 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.1 mL
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Type
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reactant
|
Smiles
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C(C)OC(CBr)=O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for overnight (12 h)
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Duration
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12 h
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated
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Type
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ADDITION
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Details
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the residue was diluted with water
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
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Smiles
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COC1=CC(=C(OCC(=O)OCC)C=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |